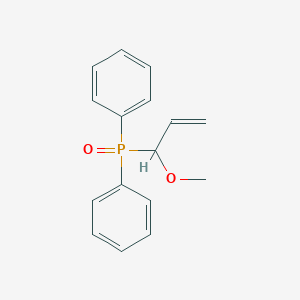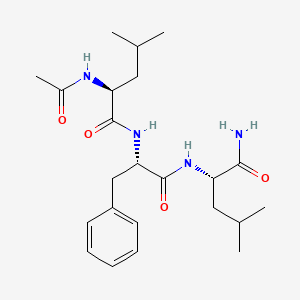
N-Acetyl-L-leucyl-L-phenylalanyl-L-leucinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-L-leucyl-L-phenylalanyl-L-leucinamide is a synthetic peptide compound with the molecular formula C23H36N4O4 It is composed of three amino acids: leucine, phenylalanine, and leucinamide, with an acetyl group attached to the N-terminus
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-leucyl-L-phenylalanyl-L-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to enhance efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-Acetyl-L-leucyl-L-phenylalanyl-L-leucinamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications can occur at specific amino acid residues.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like dithiothreitol (DTT).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields individual amino acids or smaller peptide fragments.
科学的研究の応用
N-Acetyl-L-leucyl-L-phenylalanyl-L-leucinamide has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of specialized peptides for research and development.
作用機序
The mechanism of action of N-Acetyl-L-leucyl-L-phenylalanyl-L-leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the sequence of amino acids contribute to its binding affinity and specificity. The pathways involved may include signal transduction, enzymatic catalysis, or receptor activation, depending on the context of its application.
類似化合物との比較
Similar Compounds
N-Acetyl-L-phenylalanine: An acetyl analog of phenylalanine, used in peptide synthesis.
N-Acetyl-L-leucine: An acetyl analog of leucine, with applications in biochemistry and medicine.
Uniqueness
N-Acetyl-L-leucyl-L-phenylalanyl-L-leucinamide is unique due to its specific sequence of amino acids and the presence of both leucine and phenylalanine residues. This combination imparts distinct physicochemical properties and biological activities, making it valuable for various research applications.
特性
CAS番号 |
75286-43-0 |
|---|---|
分子式 |
C23H36N4O4 |
分子量 |
432.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C23H36N4O4/c1-14(2)11-18(21(24)29)26-23(31)20(13-17-9-7-6-8-10-17)27-22(30)19(12-15(3)4)25-16(5)28/h6-10,14-15,18-20H,11-13H2,1-5H3,(H2,24,29)(H,25,28)(H,26,31)(H,27,30)/t18-,19-,20-/m0/s1 |
InChIキー |
YLJGKGGIEFEWHJ-UFYCRDLUSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)C |
正規SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


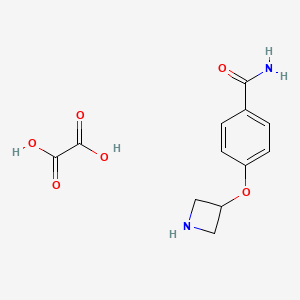
![1-[2-(5-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14433294.png)
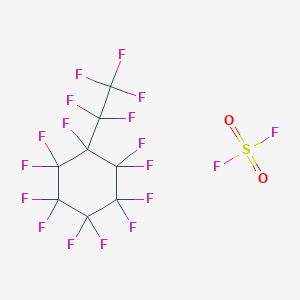
![Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)-](/img/structure/B14433302.png)
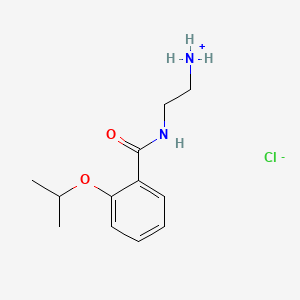
![1-[2-(3-Methoxyphenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14433326.png)
![5-Oxo-L-prolyl-L-leucyl-N-[2-(dimethylamino)ethyl]-L-prolinamide](/img/structure/B14433328.png)
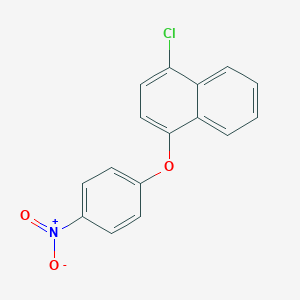
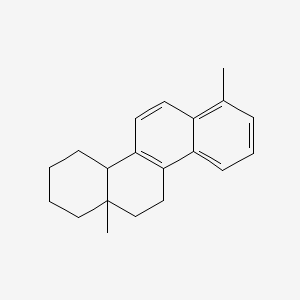
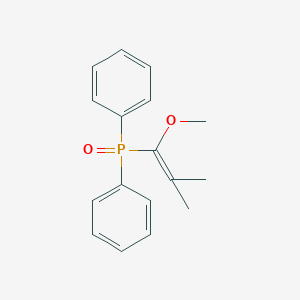

silane](/img/structure/B14433372.png)
![Ethyl 1-methoxybicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14433375.png)
